molecular formula C13H15Cl2NO3 B4585161 2-(2,5-DICHLOROPHENOXY)-1-MORPHOLINO-1-PROPANONE

2-(2,5-DICHLOROPHENOXY)-1-MORPHOLINO-1-PROPANONE

Cat. No.: B4585161
M. Wt: 304.17 g/mol
InChI Key: KTORBMPQKKCDIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-DICHLOROPHENOXY)-1-MORPHOLINO-1-PROPANONE is a chemical compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture for weed control due to their effectiveness in targeting broadleaf weeds. The compound’s structure includes a dichlorophenoxy group and a morpholino group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-DICHLOROPHENOXY)-1-MORPHOLINO-1-PROPANONE typically involves the reaction of 2,5-dichlorophenol with epichlorohydrin to form an intermediate, which is then reacted with morpholine. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the intermediate and subsequent reaction with morpholine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-DICHLOROPHENOXY)-1-MORPHOLINO-1-PROPANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the dichlorophenoxy group under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,5-DICHLOROPHENOXY)-1-MORPHOLINO-1-PROPANONE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phenoxy herbicides.

    Biology: Investigated for its effects on plant physiology and its potential as a herbicide.

    Medicine: Explored for its potential therapeutic effects, including anticancer properties.

    Industry: Utilized in the development of new herbicidal formulations and as a standard for analytical methods.

Mechanism of Action

The mechanism of action of 2-(2,5-DICHLOROPHENOXY)-1-MORPHOLINO-1-PROPANONE involves its interaction with specific molecular targets in plants. The compound mimics the action of natural plant hormones, leading to uncontrolled growth and eventually plant death. The pathways involved include the disruption of cellular processes such as cell division and elongation .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used phenoxy herbicide with similar herbicidal properties.

    2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Known for its use in agriculture but phased out due to toxicity concerns.

    MCPA (2-methyl-4-chlorophenoxyacetic acid): Similar in structure and used for weed control in cereal crops.

Uniqueness

2-(2,5-DICHLOROPHENOXY)-1-MORPHOLINO-1-PROPANONE stands out due to its unique combination of the dichlorophenoxy and morpholino groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2,5-dichlorophenoxy)-1-morpholin-4-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO3/c1-9(13(17)16-4-6-18-7-5-16)19-12-8-10(14)2-3-11(12)15/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTORBMPQKKCDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOCC1)OC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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